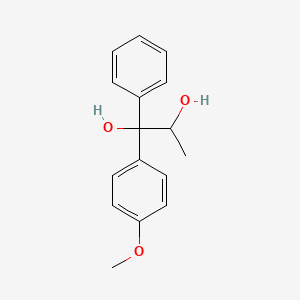
1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol is an organic compound with a complex structure that includes both methoxy and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide, followed by reduction with sodium borohydride. This method typically requires controlled conditions, including low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Methedrone: A synthetic cathinone with a similar methoxyphenyl structure.
1-(4-Methoxyphenyl)piperazine: A compound with a methoxyphenyl group used in various chemical and pharmaceutical applications.
Uniqueness: 1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications. Its synthesis, chemical reactivity, and various applications in scientific research make it a valuable compound for further exploration and development.
Propriétés
Numéro CAS |
74031-80-4 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-1-phenylpropane-1,2-diol |
InChI |
InChI=1S/C16H18O3/c1-12(17)16(18,13-6-4-3-5-7-13)14-8-10-15(19-2)11-9-14/h3-12,17-18H,1-2H3 |
Clé InChI |
QWPBEGHBLWXNKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
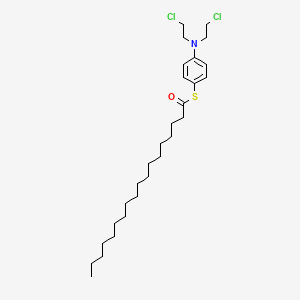

![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)

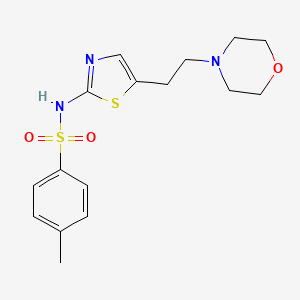
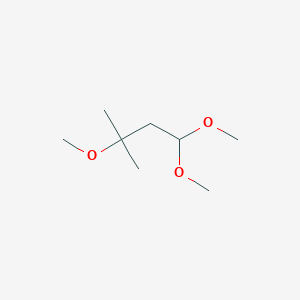

![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
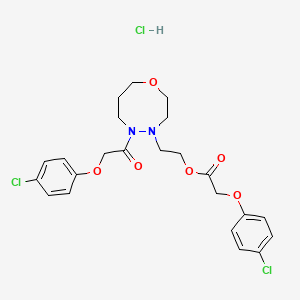
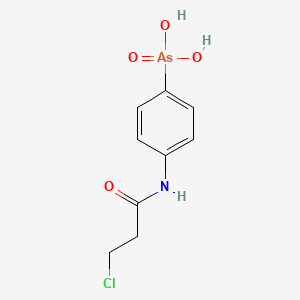


![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
